Gastrin/CCK antagonist 1
Overview
Description
“Gastrin/CCK antagonist 1” is a specific type of receptor antagonist that blocks the receptor sites for the peptide hormones gastrin and cholecystokinin (CCK) . These hormones are known to regulate various functions in the gastrointestinal tract and the central nervous system . The antagonist is known to stimulate chondrogenesis in a bipotent chondroprogenitor cell line CL-1, as well as stimulate chondrocyte proliferation and metabolism in vitro .
Synthesis Analysis
The synthesis of “Gastrin/CCK antagonist 1” involves complex biochemical processes. A detailed analysis of the literature reporting experimental evidence on signaling pathways triggered by CCK1R and CCK2R has been performed to create a comprehensive map of gastrin and cholecystokinin-mediated intracellular signaling cascades .
Molecular Structure Analysis
The molecular structure of “Gastrin/CCK antagonist 1” is complex and involves various molecular forms. The original form of CCK purified was a tritriacontapeptide (CCK-33). Molecular forms ranging in size from 4 to 83 amino acids have been identified in tissue and blood with the predominant molecular form being CCK-58, and less commonly CCK-8 and CCK-33 .
Chemical Reactions Analysis
The chemical reactions involving “Gastrin/CCK antagonist 1” are complex and involve multiple pathways. A detailed analysis of the literature reporting experimental evidence on signaling pathways triggered by CCK1R and CCK2R has been performed to create a comprehensive map of gastrin and cholecystokinin-mediated intracellular signaling cascades .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Gastrin/CCK antagonist 1” are complex and involve various molecular forms. The original form of CCK purified was a tritriacontapeptide (CCK-33). Molecular forms ranging in size from 4 to 83 amino acids have been identified in tissue and blood with the predominant molecular form being CCK-58, and less commonly CCK-8 and CCK-33 .
Scientific Research Applications
Gastrin Receptor Antagonist PD-136,450
Gastrin (CCK-B) receptor antagonists like PD-136,450 have been studied for their physiological role in gastrin and as acid antisecretory drugs, showing potential in adjuvant therapy for gastrin-sensitive tumors (Schmassmann et al., 1994).
Therapeutic Potential of CCK/Gastrin Receptor Ligands
Despite the lack of approved disease indications for CCK receptor antagonists, their roles in physiology and pathology, particularly in gastrointestinal disorders and pancreatic cancer, continue to be a research focus (Berna et al., 2007).
Z-360 in Gastrointestinal Cancer Models
The novel, orally-active CCK-2R antagonist Z-360 shows promising results in pre-clinical evaluations for gastrointestinal malignancies (Grabowska et al., 2008).
Targeting Gastrin in Gastric Acid Disorders and Pancreatic Cancer
CCK2 receptor antagonists have been identified for treating gastroesophageal reflux disease and pancreatic cancer, showing the significant role of gastrin in these conditions (Morton et al., 2011).
N-Substituted 5-Hydroxy-Pyrrol-2-Ones in Lung Cancer Treatment
Research on N-substituted 5-hydroxy-pyrrol-2-ones, selective gastrin (CCK2R) antagonists, shows their potential as experimental chemotherapeutic agents in lung cancer treatment (Lattmann et al., 2018).
CCK as a Regulator of Gastrin Secretion
The role of CCK in regulating gastrin secretion in humans, particularly its influence on meal-stimulated hormone responses, has been a subject of investigation (Beglinger et al., 1992).
Gastrin in Human Astrocytic Tumor Cell Proliferation
Studies on gastrin and CCK indicate their role in cell proliferation in various normal and neoplastic tissues, including astrocytic brain tumors (Camby et al., 1996).
PD 136450's Agonistic Actions on the Pancreas
PD 136450, a CCK-B/gastrin receptor antagonist, exhibits agonistic actions on the rat pancreas, mediated via CCK-A receptors (Koop et al., 1994).
Antiproliferative Effects of CCK/Gastrin Receptor Antagonists
The gastrin/CCK receptor antagonists proglumide and benzotript have shown evidence of inhibiting colon carcinoma cell growth, suggesting gastrin functions as an autocrine growth factor (Baldwin, 1994).
Gastrin Receptor in Gastric Acid Secretion and Cancer
The canine parietal cell gastrin receptor, cloned and characterized, indicates the significant role of gastrin in acid secretion and potential implications in gastric cancer (Kopin et al., 1992).
Gastrin/CCK Receptor Antagonists in Ulcer Therapy
CCKB/gastrin receptor antagonists are being explored for their potential benefits in peptic ulcer therapy, highlighting their role in gastrointestinal motility and secretion (Makovec & D'Amato, 1997).
Mechanism of Action
Future Directions
Future research on “Gastrin/CCK antagonist 1” is likely to focus on its potential therapeutic role. As far as the CCK 1 antagonists are concerned, important inroads have been made in the potential role of these antagonists in the treatment of GERD, IBS and pancreatitis. They have also shown encouraging results in sphincter of Oddi dysfunction and some gastrointestinal cancers .
properties
IUPAC Name |
1-[5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMOKEJAUAGZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gastrin/CCK antagonist 1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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